A Technical Guide to the Spectral Characteristics of 3,4,5-Trimethoxybenzoic Anhydride
A Technical Guide to the Spectral Characteristics of 3,4,5-Trimethoxybenzoic Anhydride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This in-depth technical guide provides a comprehensive analysis of the spectral data for 3,4,5-Trimethoxybenzoic Anhydride (C₂₀H₂₂O₉, MW: 406.38 g/mol )[1][2]. As a key intermediate in pharmaceutical synthesis, particularly for potent anticancer agents, a thorough understanding of its spectral characteristics is paramount for reaction monitoring, quality control, and structural elucidation[1]. While experimental spectra for 3,4,5-Trimethoxybenzoic Anhydride are not widely available in public databases, this guide offers a detailed examination of the spectral data of its precursor, 3,4,5-Trimethoxybenzoic Acid, and provides expert predictions for the spectral characteristics of the anhydride. This approach, grounded in fundamental principles of spectroscopy, equips researchers with the necessary knowledge to identify and characterize this important compound.
Introduction: The Significance of 3,4,5-Trimethoxybenzoic Anhydride
3,4,5-Trimethoxybenzoic Anhydride is a derivative of 3,4,5-Trimethoxybenzoic Acid, also known as eudesmic acid, which is a trimethylated derivative of gallic acid[3]. This structural motif is found in numerous biologically active molecules. The anhydride serves as a crucial reagent for introducing the 3,4,5-trimethoxybenzoyl group into various molecular scaffolds, a common strategy in medicinal chemistry to enhance pharmacokinetic and pharmacodynamic properties. The formation of the anhydride from the corresponding carboxylic acid is a fundamental transformation, and the ability to distinguish between the starting material and the product via spectroscopic methods is essential for synthetic success.
Spectroscopic Analysis of the Precursor: 3,4,5-Trimethoxybenzoic Acid
A comprehensive understanding of the spectral data of 3,4,5-Trimethoxybenzoic Acid is the foundation for interpreting the spectra of its anhydride.
Infrared (IR) Spectroscopy of 3,4,5-Trimethoxybenzoic Acid
Experimental Protocol: The infrared spectrum of 3,4,5-Trimethoxybenzoic Acid is typically acquired using the KBr-pellet technique on an FTIR spectrometer[4]. A small amount of the solid sample is intimately mixed with dry potassium bromide and pressed into a transparent disk for analysis.
Data Interpretation: The IR spectrum of 3,4,5-Trimethoxybenzoic Acid exhibits characteristic absorption bands that confirm its structure.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3000-2500 | Broad | O-H stretch of the carboxylic acid dimer |
| ~1684 | Strong | C=O stretch of the carboxylic acid[5] |
| ~1600, ~1500 | Medium-Strong | C=C aromatic ring stretches |
| ~1250-1000 | Strong | C-O stretches of the methoxy and carboxylic acid groups |
| ~900-675 | Medium | Aromatic C-H out-of-plane bending |
The broad O-H stretching vibration is a hallmark of a hydrogen-bonded carboxylic acid. The strong carbonyl absorption at approximately 1684 cm⁻¹ is also characteristic of an aromatic carboxylic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy of 3,4,5-Trimethoxybenzoic Acid
Experimental Protocol: ¹H and ¹³C NMR spectra are typically recorded on a 400 MHz spectrometer using deuterated dimethyl sulfoxide (DMSO-d₆) as the solvent and tetramethylsilane (TMS) as an internal standard.
Data Interpretation: The ¹H NMR spectrum provides a clear proton inventory of the molecule.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~12.95 | Singlet (broad) | 1H | -COOH |
| ~7.25 | Singlet | 2H | Aromatic H-2, H-6 |
| ~3.84 | Singlet | 6H | C4-OCH₃, C5-OCH₃ |
| ~3.74 | Singlet | 3H | C3-OCH₃ |
Data sourced from a study utilizing a 400 MHz instrument in DMSO[6].
The downfield singlet at ~12.95 ppm is characteristic of the acidic proton of the carboxylic acid. The two aromatic protons are chemically equivalent due to the molecule's symmetry, resulting in a single peak integrating to two protons. The methoxy groups at the C4 and C5 positions are also equivalent, giving rise to a singlet integrating to six protons, while the C3-methoxy group appears as a distinct singlet for three protons.
Data Interpretation: The ¹³C NMR spectrum reveals the carbon framework of the molecule.
| Chemical Shift (δ) ppm | Assignment |
| ~167.40 | C=O (Carboxylic Acid) |
| ~153.11 | C4 (aromatic, attached to -OCH₃) |
| ~141.81 | C3, C5 (aromatic, attached to -OCH₃) |
| ~126.38 | C1 (aromatic, attached to -COOH) |
| ~106.98 | C2, C6 (aromatic, C-H) |
| ~60.55 | C4, C5 -OCH₃ |
| ~56.35 | C3 -OCH₃ |
Data sourced from ChemicalBook, run in DMSO at 100 MHz[7][8].
Mass Spectrometry (MS) of 3,4,5-Trimethoxybenzoic Acid
Experimental Protocol: The mass spectrum is typically obtained using electron ionization (EI) mass spectrometry.
Data Interpretation: The mass spectrum provides information about the molecular weight and fragmentation pattern.
| m/z | Relative Intensity | Assignment |
| 212 | High | [M]⁺ (Molecular Ion) |
| 197 | Moderate | [M - CH₃]⁺ |
| 182 | Low | [M - 2CH₃]⁺ or [M - H₂O]⁺ |
| 169 | Moderate | [M - COOH]⁺ |
Key fragmentation peaks for 3,4,5-Trimethoxybenzoic Acid[4].
The molecular ion peak at m/z 212 confirms the molecular weight of the acid. The fragmentation pattern shows characteristic losses of a methyl group (-15 amu) and the carboxylic acid group (-45 amu).
Predicted Spectral Characteristics of 3,4,5-Trimethoxybenzoic Anhydride
The formation of an anhydride from a carboxylic acid results in predictable changes in the spectral data.
Predicted Infrared (IR) Spectrum
The most significant change will be the disappearance of the broad O-H stretch of the carboxylic acid and the appearance of two characteristic carbonyl stretching bands for the anhydride functionality.
| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~1810 | Strong | Symmetric C=O stretch of the anhydride |
| ~1740 | Strong | Asymmetric C=O stretch of the anhydride |
| ~1250-1000 | Strong | C-O stretches (anhydride and methoxy) |
The presence of two carbonyl bands is a definitive feature of anhydrides, arising from symmetric and asymmetric stretching modes.
Predicted Nuclear Magnetic Resonance (NMR) Spectra
The most notable change in the ¹H NMR spectrum will be the absence of the carboxylic acid proton signal. The chemical shifts of the aromatic and methoxy protons are expected to be similar to the starting acid, with minor shifts due to the change in the electronic environment.
| Predicted Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.3 | Singlet | 4H | Aromatic H-2, H-6, H-2', H-6' |
| ~3.9 | Singlet | 12H | C4, C5, C4', C5' -OCH₃ |
| ~3.8 | Singlet | 6H | C3, C3' -OCH₃ |
The carbonyl carbon of the anhydride will be shifted slightly upfield compared to the carboxylic acid. The aromatic and methoxy carbon signals will remain largely in the same regions.
| Predicted Chemical Shift (δ) ppm | Assignment |
| ~162 | C=O (Anhydride) |
| ~153 | C4, C4' (aromatic) |
| ~142 | C3, C5, C3', C5' (aromatic) |
| ~127 | C1, C1' (aromatic) |
| ~107 | C2, C6, C2', C6' (aromatic) |
| ~61 | C4, C5, C4', C5' -OCH₃ |
| ~56 | C3, C3' -OCH₃ |
Predicted Mass Spectrum
The mass spectrum of the anhydride will show a molecular ion peak corresponding to its molecular weight of 406.38 g/mol .
| m/z | Assignment |
| 406 | [M]⁺ (Molecular Ion) |
| 211 | [M - C₁₀H₁₁O₄]⁺ (Loss of a trimethoxybenzoyl group) |
| 195 | [C₁₀H₁₁O₄]⁺ (Trimethoxybenzoyl cation) |
The fragmentation will likely involve the cleavage of the anhydride bond.
Visualizing the Transformation
The conversion of 3,4,5-Trimethoxybenzoic Acid to its anhydride is a key chemical step.
Caption: Formation of 3,4,5-Trimethoxybenzoic Anhydride from the corresponding acid.
Conclusion
References
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Royal Society of Chemistry. Supplementary Information. [Link]
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PubChem. 3,4,5-Trimethoxybenzoic Acid. [Link]
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PubChem. 3,4,5-Trimethoxybenzoic Acid Spectral Information. [Link]
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DASH (Harvard). Learning to Fragment Molecular Graphs for Mass Spectrometry Prediction. [Link]
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SpectraBase. 3,4,5-Trimethoxy-benzoic acid - Optional[1H NMR] - Spectrum. [Link]
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ResearchGate. FTIR Spectra of 3,4,5-trimethoxybenzoic acid. [Link]
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NIST WebBook. Benzoic acid, 3,4,5-trimethoxy-. [Link]
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CAS Common Chemistry. Benzoic acid, 3,4,5-trimethoxy-, 1,1′-anhydride. [Link]
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